molecular formula C42H36O6 B1225367 Calix[6]arene CAS No. 96107-95-8

Calix[6]arene

Cat. No.: B1225367
CAS No.: 96107-95-8
M. Wt: 636.7 g/mol
InChI Key: JLSWUKWFQCVKCL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Calix[6]arene involves several methods, including condensation reactions between phenolic precursors and formaldehyde. These reactions lead to the formation of the macrocyclic framework. Researchers have explored various synthetic routes, optimizing conditions to achieve high yields and purity. Notably, the active template approach, utilizing metal ions to guide the assembly of axle precursors around the macrocyclic cavity, has been successful in creating mechanically interlocked molecules containing this compound .


Molecular Structure Analysis

This compound’s structure comprises six phenolic units (aromatic rings) connected by methylene bridges. The upper rim of the macrocycle exhibits unique properties, allowing selective threading of axle-like components. The nonsymmetric arrangement of the wheels encircling the axle leads to diverse sequence isomers in 3rotaxanes. The three-dimensional architecture of this compound plays a crucial role in its reactivity and binding properties .


Chemical Reactions Analysis

  • SN2 Alkylation : Alkylation reactions of a pyridylpyridinium precursor within the cavity selectively occur at the nitrogen atom located at the macrocycle’s upper rim (active template synthesis) .

Scientific Research Applications

1. Fluorescent Probes and Smart Materials

Calix[n]arenes, including Calix[6]arene, have been developed into smart fluorescent probes used in various applications. These include molecular sensors, bioimaging, drug and gene delivery, self-assembly/aggregation, and the development of smart materials like gels, nonlinear optical materials, organic light-emitting diodes, and multiphoton materials. Fluorescent calix[4]arenes, a related variant, have shown potential in detecting cations, anions, and biomolecules, and their water-soluble forms (p-sulfonatocalix[4]arenes) have been explored for drug/gene delivery and enzymatic assays (Kumar et al., 2019).

2. Anti-Tumor Activities

Calixarene-based compounds, including this compound derivatives, have demonstrated efficacy as therapeutic agents against cancer. Specific derivatives have shown potential in inducing cytotoxicity in various cancer cell lines and may act through mechanisms like cell cycle arrest and modulation of protein expression levels related to apoptosis (An et al., 2016).

3. Heavy Metal Ion Detection

Calix[4]arenes, closely related to Calix[6]arenes, have been used in detecting heavy metal ions. They have been integrated into chemically modified field-effect transistors (CHEMFETs) to transduce the selective complexation of heavy metal ions like silver, copper, cadmium, and lead into electrical signals. This application demonstrates the potential of calixarenes in environmental monitoring and detection technologies (Cobben et al., 1992).

4. Bioconjugation and Immunogenicity

Calix[4]arenes have been studied for bioconjugation to biomolecules and their immunogenicity, offering insights into their potential use in radioimmunotherapy. The study of calixarene conjugation to antibodies and serum albumins, and their immune response in animal models, highlights the versatile applications of calixarenes in biomedical research (Grote Gansey et al., 1999).

5. Antioxidant and Antibacterial Activities

Calix[6]arenes have shown promising antioxidant and antibacterial activities. Their derivatives have been effective in reducing reactive species in neural cells and exhibit varying degrees of antibacterial action against different types of bacteria, indicating their potential in medical and pharmaceutical applications (Stephens et al., 2015).

Mechanism of Action

Target of Action

Calix6arene, a fascinating class of macrocycles, has been found to have a wide range of biological applications . It has been reported to target receptor tyrosine kinases (RTK) in pancreatic cancer cells . RTKs play a crucial role in various cellular processes, including cell growth and differentiation .

Mode of Action

The mode of action of Calix6arene involves its interaction with its targets, leading to changes in their function. For instance, Calix6arene has been reported to diminish the lifespan of receptor tyrosine kinases in pancreatic cancer cells . This interaction leads to a decrease in the viability and proliferation of these cells .

Biochemical Pathways

Calix6arene affects various biochemical pathways. For instance, it has been shown to have an impact on the signaling pathways mediated by receptor tyrosine kinases . The disruption of these pathways can lead to a decrease in the aggressiveness of cancer cells .

Pharmacokinetics

The pharmacokinetics of Calix6It’s known that the compound’s unique physicochemical properties and biological activities make it a promising candidate for medicinal chemistry .

Result of Action

The result of Calix6arene’s action is a decrease in the viability and proliferation of pancreatic cancer cells . This is achieved through its interaction with receptor tyrosine kinases, leading to a decrease in their lifespan .

Action Environment

The action of Calix6arene can be influenced by various environmental factors. For instance, the compound has been shown to exhibit superior catalytic activity and high stability for CO2 fixation, owing to the presence of more metal catalytic sites and better photoelectric performance . This suggests that the compound’s action, efficacy, and stability can be influenced by factors such as light and the presence of certain metal ions .

Biochemical Analysis

Biochemical Properties

Calix[6]arene plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s hydrophobic cavity allows it to encapsulate guest molecules, facilitating selective binding and recognition processes. For instance, this compound derivatives have been shown to interact with nucleotides, DNA, and RNA, acting as highly sensitive sensors for these biomolecules . Additionally, this compound can form complexes with metal ions, which can influence enzymatic activities and protein functions.

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound derivatives have been used to study the binding interactions with DNA/RNA, which can impact gene expression and cellular responses . The compound’s ability to form stable complexes with biomolecules allows it to alter cellular activities and potentially serve as a tool for therapeutic applications.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form non-covalent interactions with biomolecules. These interactions include hydrogen bonding, van der Waals forces, and hydrophobic interactions. This compound can act as an enzyme inhibitor or activator by binding to the active sites of enzymes, thereby modulating their activity. Additionally, the compound can influence gene expression by binding to nucleic acids and affecting transcriptional processes . The versatility of this compound in forming various types of interactions makes it a valuable tool in biochemical research.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes. The compound can influence metabolic flux and metabolite levels by forming complexes with key biomolecules. For example, this compound derivatives have been shown to interact with enzymes involved in nucleotide metabolism, affecting the overall metabolic balance within cells . Understanding the metabolic pathways associated with this compound is crucial for its application in biochemical research and therapeutic development.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound derivatives have been observed to localize within the nucleus, where they can interact with nucleic acids and modulate gene expression . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its applications in biochemical research.

Properties

IUPAC Name

heptacyclo[31.3.1.13,7.19,13.115,19.121,25.127,31]dotetraconta-1(37),3(42),4,6,9(41),10,12,15(40),16,18,21,23,25(39),27,29,31(38),33,35-octadecaene-37,38,39,40,41,42-hexol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H36O6/c43-37-25-7-1-8-26(37)20-28-10-3-12-30(39(28)45)22-32-14-5-16-34(41(32)47)24-36-18-6-17-35(42(36)48)23-33-15-4-13-31(40(33)46)21-29-11-2-9-27(19-25)38(29)44/h1-18,43-48H,19-24H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLSWUKWFQCVKCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CC=C2)CC3=C(C(=CC=C3)CC4=C(C(=CC=C4)CC5=CC=CC(=C5O)CC6=CC=CC(=C6O)CC7=CC=CC1=C7O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H36O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80369268
Record name Calix[6]arene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

636.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96107-95-8
Record name Calix[6]arene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96107-95-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Calix[6]arene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Calix[6]arene (contains ca. 5% Benzene)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the basic structure of calix[6]arene?

A1: this compound consists of six phenol units linked by methylene bridges at the 2- and 6-positions, forming a cyclic structure resembling a chalice (calix in Latin). This arrangement creates a hydrophobic cavity capable of hosting guest molecules.

Q2: How does the conformation of this compound affect its properties?

A2: this compound is conformationally flexible and can adopt various conformations, including cone, partial cone, 1,2-alternate, and 1,2,3-alternate. The preferred conformation influences the size and shape of the cavity, impacting its ability to bind specific guests. For example, the alkali metal salt of this compound exhibits a double partial cone conformation both in the solid state and as the parent acid []. Additionally, A,C-bridged calix[6]arenes adopt a cone conformation with shorter bridges (n=2, 3, 4 in N′,N′-bischloroacetodiamines) while longer bridges (n=6) favor an alternate conformation [, ].

Q3: How does this compound interact with guest molecules?

A4: this compound interacts with guest molecules through various non-covalent forces, including hydrophobic effects, hydrogen bonding, cation-π interactions, and π-π stacking. The nature and strength of these interactions depend on both the this compound derivative and the guest molecule. [, , , , ]

Q4: What types of guests can calix[6]arenes bind?

A5: Calix[6]arenes can bind a wide range of guests, including metal ions, ammonium cations, anions, and neutral molecules. The selectivity and affinity for specific guests can be tuned by modifying the functional groups on the this compound scaffold. For example, p-sulfonic this compound exhibits a strong interaction with Cp2NbCl2 through Nb-O coordination with the sulfonate group, facilitating the inclusion of Cp2NbCl2 into the cavity. [] Additionally, bis-calix[6]arene receptors effectively bind ion triplets, specifically alkylammonium cations and various anions, with notable affinity for bis(n-alkylammonium) sulfates. []

Q5: Can calix[6]arenes be used for selective extraction of metal ions?

A6: Yes, functionalized calix[6]arenes demonstrate excellent selectivity for specific metal ions. For instance, this compound hydroxamic acid derivatives effectively extract heavy metal ions like Pb2+, Ni2+, Cu2+, and Mn2+ from simulated sewage []. Additionally, azo derivatives of calix[n]arenes exhibit high extraction efficiency for Ag+, Hg+, and Hg2+ due to strong complex formation with the azo groups [].

Q6: How can calix[6]arenes be used for sensing applications?

A7: Calix[6]arenes can be functionalized with fluorescent groups, like pyrene, to create fluorescent chemosensors. These sensors exhibit changes in their fluorescence properties upon binding to specific analytes, enabling their detection. For example, a fluorescent calix[6]tris-pyrenylurea displays remarkable selectivity for sulfate anions and can also detect phosphatidylcholine-type lipids [].

Q7: Can calix[6]arenes be used as catalysts?

A8: Yes, calix[6]arenes can act as catalysts in various reactions. For example, hexasulfonated this compound derivatives have shown significant catalytic activity in the acid-catalyzed hydration of 1-benzyl-1,4-dihydronicotinamide, exceeding the rate constants of noncyclic analogs [].

Q8: What are the potential applications of calix[6]arenes in drug delivery?

A9: Calix[6]arenes offer potential in drug delivery due to their ability to encapsulate drug molecules within their cavity and release them in a controlled manner. For example, 4-sulphonato-calix[6]arene, particularly in combination with hydroxypropyl-β-cyclodextrin (HP-β-CD), significantly enhances the aqueous solubility of niclosamide, a poorly water-soluble anthelmintic drug, making it a promising candidate for improving its bioavailability [].

Q9: How is computational chemistry used to study calix[6]arenes?

A10: Computational techniques, such as molecular mechanics, quantum chemical calculations, and molecular dynamics simulations, are essential tools to understand the conformational preferences, binding affinities, and dynamic behavior of calix[6]arenes and their complexes. For example, molecular mechanics optimization of triply bridged calix[6]arenes accurately predicted their NMR-derived structures [].

Q10: How does modifying the structure of this compound affect its activity?

A11: Modifications on both the upper and lower rims of this compound significantly impact its activity. For instance, introducing sulfonate groups enhances water solubility and enables the formation of stable complexes with metal ions like Cp2NbCl2 in the cavity [, ]. Furthermore, optically pure calix[6]arenes with chiral amino arms attached to the lower rim demonstrate selective binding towards neutral guests, showcasing the impact of chirality on molecular recognition [].

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